5,6,7,8-Tetrahydro-2-mercapto-6-oxo-4-(trifluoromethyl)quinazoline
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Overview
Description
5,6,7,8-Tetrahydro-2-mercapto-6-oxo-4-(trifluoromethyl)quinazoline is a heterocyclic compound with the molecular formula C9H7F3N2OS and a molecular weight of 248.225 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-2-mercapto-6-oxo-4-(trifluoromethyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with trifluoroacetic anhydride, followed by cyclization with thiourea . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-2-mercapto-6-oxo-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6,7,8-Tetrahydro-2-mercapto-6-oxo-4-(trifluoromethyl)quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-mercapto-6-oxo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-mercapto-6-oxo-4-(trifluoromethyl)quinazoline can be compared with other quinazoline derivatives, such as:
Quinazolinone: Known for its sedative and antibacterial properties.
Quinazoline: Used in the treatment of cancer and other diseases.
Sitagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of diabetes.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C9H7F3N2OS |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-sulfanylidene-4-(trifluoromethyl)-1,5,7,8-tetrahydroquinazolin-6-one |
InChI |
InChI=1S/C9H7F3N2OS/c10-9(11,12)7-5-3-4(15)1-2-6(5)13-8(16)14-7/h1-3H2,(H,13,14,16) |
InChI Key |
FCDCHZNSZNIGGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=NC(=S)N2)C(F)(F)F |
Origin of Product |
United States |
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